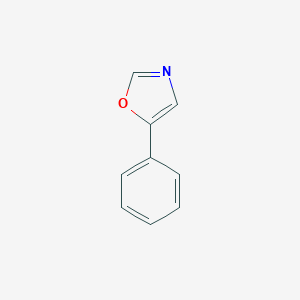

5-Phenyloxazole

概要

説明

5-Phenyloxazole is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

5-Phenyloxazole can be synthesized through various methods, including:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.

Van Leusen Oxazole Synthesis: This method utilizes tosylmethylisocyanides (TosMICs) as key reagents.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes such as the van Leusen oxazole synthesis due to its high yield and broad substrate scope. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the synthesis process .

化学反応の分析

5-Phenyloxazole undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound into oxazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions typically involve the cleavage of the oxazole ring, leading to open-chain products.

Substitution: Electrophilic substitution reactions are challenging unless electron-releasing substituents are present.

Cycloaddition: The oxazole ring can participate in Diels-Alder reactions with alkenes and alkynes, facilitated by electron-donating substituents.

科学的研究の応用

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5-phenyloxazole derivatives as antimicrobial agents. One notable derivative, designated as 5b , demonstrated significant inhibitory effects on biofilm formation by Pseudomonas aeruginosa PAO1. The compound showed an inhibition rate of 46.85% , making it a promising candidate for developing treatments against biofilm-associated infections. The mechanism involves binding to the quorum sensing receptor protein LasR, which regulates virulence factors in the bacteria .

Table 1: Inhibitory Effects of 5b on Pseudomonas aeruginosa Biofilm Formation

| Compound | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| 5b | 46.85 | 3.53 |

| 2-Aminobenzimidazole (Control) | - | - |

Material Science Applications

Scintillator Development

this compound is utilized in the development of scintillators for ionizing radiation detection. The compound has been modified to create polymerizable forms such as 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) . These modifications enhance the scintillation properties, including increased quantum yields and stability under radiation exposure. The vNPO derivative exhibited a red-shifted emission spectrum, which is advantageous for improving photomultiplier tube sensitivity .

Table 2: Scintillation Properties of Phenyloxazole Derivatives

| Derivative | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| αNPO | 398 | High |

| vNPO | 420 | ~95 |

| allylNPO | - | ~55 |

Photochemical Applications

Luminophores

this compound derivatives have been explored as potential luminophores due to their favorable photophysical properties. For instance, a new linear phenyloxazole-benzothiadiazole luminophore was synthesized, showing promising characteristics for applications in optoelectronics and display technologies . The incorporation of phenyloxazole units enhances the light-emitting properties, making them suitable for advanced photonic devices.

Case Studies

Case Study: Antimicrobial Efficacy Against Biofilms

In a study focusing on the antimicrobial efficacy of phenyloxazole derivatives, compound 5b was subjected to various concentrations to determine its effectiveness against biofilm formation in Pseudomonas aeruginosa. The results indicated that at a concentration of 20 μM , significant inhibition was observed across multiple strains, supporting its potential use in clinical settings .

Case Study: Scintillator Performance Evaluation

The performance of vNPO as a scintillator was evaluated under β-emission conditions. The results demonstrated that vNPO could effectively measure radioactivity without requiring additional scintillating agents, highlighting its potential for use in radiation detection technologies .

作用機序

The mechanism of action of 5-Phenyloxazole involves its interaction with various molecular targets and pathways. It binds to receptors and enzymes through non-covalent interactions, leading to diverse biological activities. For example, its derivatives can inhibit tubulin polymerization, which is crucial for their anticancer properties .

類似化合物との比較

5-Phenyloxazole can be compared with other oxazole derivatives, such as:

2-(3’-Pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.

2,5-Diphenyloxazole: Another derivative with significant biological activities.

2-(Fur-2-yl)-5-phenyloxazole: Used in the synthesis of organic luminophores.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

5-Phenyloxazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly as an anti-cancer agent and a potential inhibitor of microbial biofilms. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and its derivatives, highlighting key findings from recent studies.

Synthesis and Structure-Activity Relationships

Recent research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. A notable study synthesized a series of this compound-2-carboxylic acid derivatives and examined their SARs. Among these, certain compounds demonstrated significant cytotoxicity against cancer cell lines, including HeLa, A549, and HepG2, with IC50 values as low as 0.78 μM for the most potent derivative (compound 9) .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | HeLa | 0.78 |

| 9 | A549 | 1.08 |

| 9 | HepG2 | 1.27 |

The mechanism of action for these compounds involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Molecular docking studies indicated that these derivatives bind to the colchicine binding site on tubulin, providing insights into their potential as anti-cancer agents .

Anti-Biofilm Activity

In addition to its anti-cancer properties, this compound has shown promise in inhibiting biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. A study identified compound 5b as a potent biofilm inhibitor, demonstrating an inhibition rate of approximately 46.85% at a concentration of 20 μM . The research highlighted that 5b not only reduced biofilm formation but also decreased the production of quorum sensing-regulated virulence factors such as elastase and rhamnolipids.

Table 2: Biofilm Inhibition by Compound 5b

| Concentration (μM) | Inhibition Rate (%) |

|---|---|

| 20 | 46.85 |

| 10 | Not specified |

| 5 | Not specified |

Case Studies and Findings

- Study on Antiproliferative Effects : The antiproliferative effects of compound 9 were evaluated against various cancer cell lines, showing selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Biofilm Inhibition in Pseudomonas aeruginosa : The effectiveness of compound 5b was tested through fluorescence expression analysis in reporter strains, confirming its ability to inhibit biofilm formation without adversely affecting bacterial growth . The IC50 value for this compound was determined to be approximately 3.53 μM against the PAO1 strain's biofilm formation.

特性

IUPAC Name |

5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYPBEGIASEWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343362 | |

| Record name | 5-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-68-4 | |

| Record name | 5-Phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5-Phenyloxazole has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.

A: this compound exhibits characteristic absorption and emission spectra. For example, 2,2′-p-phenylenebis(this compound) (POPOP), a derivative, displays a maximum absorption wavelength of 445 nm and strong fluorescence at this wavelength in dioxane. []

A: this compound derivatives like POPOP are used as secondary solutes in liquid scintillation counting due to their efficient energy transfer properties and high solubility in organic solvents. [] They enhance the detection of ionizing radiation by shifting the emission wavelength to a region more sensitive to photomultiplier tubes.

A: Yes, researchers have successfully incorporated 2-(1-naphthyl)-5-phenyloxazole (αNPO) and other derivatives into polyvinyltoluene (PVT) resin matrices to create plastic scintillators. [, ] These materials show promising efficiency for detecting various types of ionizing radiation.

A: The planar structure and conjugated π-electron system of this compound derivatives contribute to their fluorescence. These properties make them suitable for applications like organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. [, ]

A: Some this compound derivatives can exhibit thermal degradation at high temperatures. Researchers have identified molecules like POPOP, NPO, BTBP, and BPB as suitable high-temperature fluorescent thermometers, with operating ranges extending up to 175 °C under oxygen-saturated conditions. []

A: 2-(1-phthalimido)alkyl-5-phenyloxazoles can act as both a carboxyl protecting group and an activating group during peptide synthesis. Ozonolysis of the oxazole ring generates a reactive intermediate that facilitates peptide bond formation. []

A: Yes, this compound can be metalated, typically with lithium reagents, at the 2-position. This allows for the introduction of various substituents, enabling the synthesis of a diverse range of 2,4-bifunctionalized oxazoles. []

A: Reacting benzoylphenyldiazomethane with various nitriles in the presence of a tungsten hexachloride (WCl6) catalyst yields 2-substituted 4,5-diphenyloxazoles. This reaction proceeds through a tungsten-carbene intermediate. []

A: Yes, the ozonolysis of 2-deuterio-5-phenyloxazole yields deuterioformic benzoic anhydride, a valuable reagent for introducing a deuterioformyl group into molecules. []

A: Studies on 2-phenylethylamines and 5-phenyloxazoles interacting with insect tyramine receptors demonstrate that substituents on the phenyl ring significantly impact activity. For example, a para-hydroxy group is crucial for agonist activity. []

A: Yes, research has explored 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors. Optimizing the substituents on both aryl rings led to potent inhibitors with good enzymatic and cellular activity. []

A: Coating the resin with a polymer layer, such as poly[[2-(methacryloyloxy)ethyl]trimethylammonium chloride], can prevent leaching of the fluor molecules and improve the long-term stability of the material. []

A: Scintillating anion exchange resins, incorporating fluors like α-NPO, have been developed for online monitoring of radionuclides like 99Tc and 129I in aqueous environments. The resin selectively binds the radionuclide, and the decay events generate scintillation light, enabling real-time detection and quantification. [, ]

A: Yes, research has explored this compound-2-carboxylic acid derivatives as potential inhibitors of tubulin polymerization, which holds promise for anticancer drug development. [] Additionally, 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。